
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide” is an organic compound. It has been researched in the field of medicinal chemistry. It belongs to the class of organic compounds known as phenylpyridines .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the synthesis of a series of 6-(4-fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives .Molecular Structure Analysis
The molecular formula of the compound is C16H14FN3O3S2 and it has a molecular weight of 379.42. More detailed structural information might be available in specific databases or scientific literature .Physical And Chemical Properties Analysis
The compound is a white powder . Its melting point is between 85-87°C . The 1H NMR and 13C NMR spectra of the compound have been reported .Scientific Research Applications
Antimicrobial Activity
Pyridazine derivatives, such as the one , have been shown to exhibit a wide range of pharmacological activities, including antimicrobial properties . This compound could be investigated for its efficacy against various bacterial and fungal pathogens, potentially leading to the development of new antimicrobial agents.
Antidepressant and Anxiolytic Effects
The pyridazine moiety is known to contribute to antidepressant and anxiolytic effects . Research into this compound could explore its potential as a therapeutic agent for mental health disorders, particularly focusing on its interaction with neurotransmitter systems.
Anticancer Research
The pyridazine ring is present in some commercially available drugs with anticancer activity . This compound could be part of preclinical studies to assess its cytotoxicity against cancer cell lines and its mechanism of action in inhibiting tumor growth.
Antiplatelet and Cardiovascular Research
Pyridazine derivatives have shown antiplatelet activity, which is crucial in cardiovascular research . This compound could be analyzed for its potential to prevent blood clots, thereby contributing to the development of treatments for cardiovascular diseases.
Anti-Inflammatory and Analgesic Properties
The compound’s structure suggests it may possess anti-inflammatory and analgesic properties . Research could focus on its ability to reduce inflammation and pain, which could be beneficial in conditions like arthritis or neuropathic pain.
Agrochemical Applications
Pyridazine and pyridazinone derivatives are also known as agrochemicals . This compound could be tested for herbicidal or insecticidal activities, potentially leading to the creation of new products for agricultural use.
Antidiabetic Potential
Given the diverse biological activities of pyridazine derivatives, this compound could be explored for its antidiabetic potential . Studies could investigate its effects on blood glucose levels and insulin sensitivity.
Future Directions
properties
IUPAC Name |
N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3S2/c17-13-5-3-12(4-6-13)14-7-8-15(20-19-14)23-10-9-18-25(21,22)16-2-1-11-24-16/h1-8,11,18H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINQPYRXTDTKAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2855271.png)
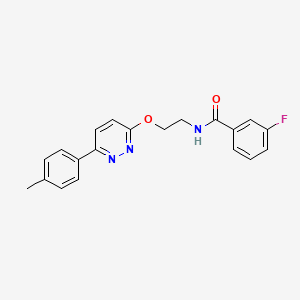
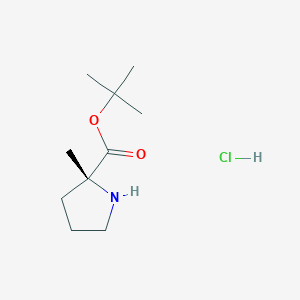
![1,6,7-trimethyl-3-propyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855274.png)
![ethyl [5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate](/img/structure/B2855275.png)
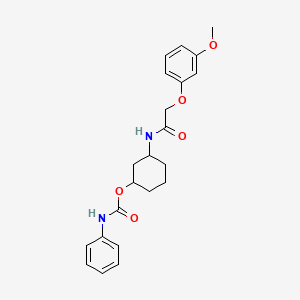
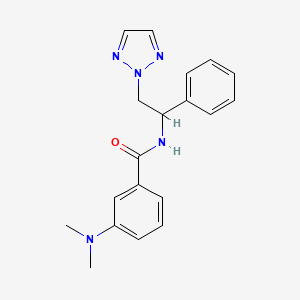
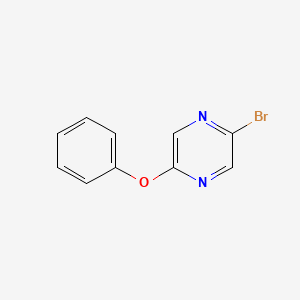
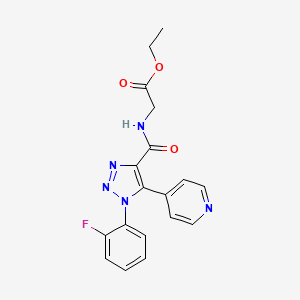
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-4-oxochromene-2-carboxamide;hydrochloride](/img/structure/B2855282.png)

![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2855286.png)

